

Comprehensive Application Notes and Protocols for Chlorobutanol in Cosmetic Formulations

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Compound Focus: Chlorobutanol

CAS No.: 57-15-8

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Introduction to Chlorobutanol in Cosmetics

Chlorobutanol (chemical name: 1,1,1-trichloro-2-methyl-2-propanol) is an **alcohol-based preservative** with broad-spectrum antimicrobial properties that has found applications in pharmaceutical and cosmetic products. It functions as an **effective preservative** in various cosmetic formulations including creams, lotions, and other water-containing products where microbial growth is a concern. **Chlorobutanol** exists in both anhydrous form (CAS 57-15-8) and as a hemihydrate (CAS 6001-64-5), with the latter being documented in the European Pharmacopoeia as a Certified Reference Standard for quality control purposes [1]. Its efficacy stems from its ability to inhibit the development of microorganisms, thereby **extending shelf life** and ensuring product safety throughout consumer use.

The antimicrobial mechanism of **chlorobutanol** involves its action as an **alkylating agent** that disrupts microbial cellular functions. This antibacterial activity is particularly effective against various bacteria, yeasts, and molds, making it a valuable component in preservation systems. Cosmetic formulations often employ **chlorobutanol** in combination with other preservatives to create synergistic effects that enhance protection against diverse microbial contaminants while allowing for reduced concentrations of individual preservative agents. Manufacturers must always use the **lowest effective concentration** necessary to achieve optimum shelf life and ensure safe application [2].

Regulatory Status and Compliance

International Regulatory Framework

The regulatory landscape for **chlorobutanol** in cosmetic products varies significantly across different jurisdictions, with the **European Union** maintaining the most restrictive approach. In the EU, cosmetic ingredients are governed by Regulation (EC) No. 1223/2009, which establishes **strict limitations** on substances based on their safety profiles. **Chlorobutanol** is permitted for use as a preservative in cosmetic products under specific restrictions defined in Annex V of the regulation. This "positive list" of preservatives specifies the **maximum concentrations** permitted and the conditions under which these substances may be employed [2]. Prior to inclusion in Annex V, preservatives like **chlorobutanol** undergo comprehensive toxicological assessment to ensure consumer safety.

Recent updates to EU cosmetics regulation have further strengthened the protection against hazardous chemicals in cosmetic products. As of **September 1, 2025**, the EU has implemented a ban on several chemicals classified as CMRs (carcinogenic, mutagenic, or toxic for reproduction) in cosmetics and personal care products. While **chlorobutanol** is not currently subject to this ban, the regulatory trend demonstrates an increasingly **precautionary approach** to cosmetic ingredient safety in the European market [3]. This evolving regulatory landscape underscores the importance of continuous monitoring of regulatory updates for cosmetic formulators using **chlorobutanol** in their products.

Regional Regulatory Variations

Table: Regulatory Status of **Chlorobutanol** in Different Regions

Region	Regulatory Status	Permitted Concentration	Key Regulations
European Union	Permitted with restrictions	Defined in Annex V	EC No. 1223/2009
United States	Generally permitted	Not specified	FDA Cosmetic Regulations

Region	Regulatory Status	Permitted Concentration	Key Regulations
Other Markets	Varies by country	Dependent on local regulations	National cosmetic directives

Outside the EU, the regulatory status of **chlorobutanol** exhibits significant variation. The **United States** regulates cosmetics under a different framework than the EU, with the FDA exercising less pre-market approval authority over cosmetic ingredients. In the U.S., **chlorobutanol** may be used in cosmetic products under **general safety provisions** without specific concentration limits established exclusively for cosmetic applications. However, formulators must still adhere to Good Manufacturing Practices and ensure product safety [2].

For companies marketing products globally, understanding the **regulatory nuances** for **chlorobutanol** across different jurisdictions is essential. The **classification differences** between regions can significantly impact product formulation strategies. When developing cosmetic products containing **chlorobutanol** for international markets, manufacturers should conduct thorough **regulatory due diligence** for each target market to ensure compliance with local requirements. This is particularly important given the increasing trend toward harmonization of cosmetic regulations in many regions, which may affect the future status of **chlorobutanol** in cosmetic products [3].

Safety and Toxicological Profiles

Comprehensive Toxicity Data

Extensive toxicological studies have been conducted to evaluate the safety profile of **chlorobutanol**, with recent research providing valuable insights into its potential health effects. A 2022 investigation examined both single-dose and repeated-dose 28-day oral toxicity in Sprague Dawley rats, establishing important **safety parameters** for this preservative. In the single-dose oral toxicity study, doses of 62.5, 125, or 250 mg per kg of body weight were administered once orally via gavage. The results demonstrated that the **approximate lethal dose** in rats exceeded 250 mg/kg body weight/day, indicating a relatively moderate acute toxicity profile for this compound [4].

The repeated-dose 28-day toxicity study provided even more valuable data for cosmetic safety assessment, with doses set at 12.5, 25, 50, and 100 mg/kg body weight/day. The research findings revealed that body weight was **not significantly altered** at any dose level during the study period. However, **relative liver and kidney weights** showed statistically significant increases in both male and female rats in the 100 mg/kg body weight/day treatment group. Histopathological examination further identified tissue changes in the liver and kidneys, with differential organ sensitivity observed between sexes—females exhibited more pronounced hepatic changes while males showed greater renal effects. These findings suggest the liver and kidneys are the **primary target organs** for **chlorobutanol** toxicity at elevated doses [4] [5].

Toxicological Data Summary

Table: Summary of Toxicological Data for **Chlorobutanol**

Test System	Endpoint	Result	Significance
SD Rats (Single dose)	Approximate Lethal Dose	>250 mg/kg b.w./day	Moderate acute toxicity
SD Rats (28-day, Female)	No Adverse Effect Level (NOAEL)	50 mg/kg b.w./day	Highest tested dose without effects
SD Rats (28-day, Male)	No Adverse Effect Level (NOAEL)	12.5 mg/kg b.w./day	Gender-specific sensitivity
SD Rats (28-day)	Lowest Effect Level	100 mg/kg b.w./day	Increased liver/kidney weights
Human corneal cells (in vitro)	Cytotoxicity	0.5% solution	Cellular retraction and mitotic cessation

The **differential sensitivity** between male and female rats observed in the 28-day study is particularly noteworthy, with the No Adverse Effect Level determined to be 50 mg/kg body weight/day for females and 12.5 mg/kg body weight/day for males. This **gender-dependent variation** in toxicological response must be considered when conducting safety assessments for cosmetic applications. Additionally, in vitro studies have demonstrated that **chlorobutanol** at 0.5% concentration can cause significant **ocular irritation**, including

retraction of human corneal epithelial cells, cessation of mitosis, and formation of distinct membranous blebs [4]. These findings underscore the importance of proper formulation to minimize potential irritant effects when used in products intended for use around the eye area.

Analytical Methods and Protocols

GC-MS Method for Determination

A **sensitive and selective** gas chromatography-mass spectrometry (GC-MS) method has been developed and validated for the precise determination of **chlorobutanol** and related compounds in cosmetic matrices. This method offers exceptional **analytical sensitivity** with a detection limit of 0.05 ppm and a quantitation limit of 0.08 ppm, well below the threshold of toxicological concern for genotoxic impurities. The method employs **3-chloro-1-butanol** as an internal standard to ensure accuracy and precision throughout the analysis. The calibration curve demonstrates excellent linearity over the range of 0.08 to 40 ppm ($\mu\text{g/g}$), with a correlation coefficient (R^2) of 0.9999, confirming the method's reliability across the analytical range [6].

The sample preparation protocol involves **extraction techniques** suitable for various cosmetic matrices including creams, lotions, and other personal care formulations. The method has been validated according to International Council for Harmonisation (ICH) guidelines, with accuracy (recovery) ranging from 90.5% to 108.7% across the concentration range of 0.4 ppm to 20 ppm of **chlorobutanol**. The **precision data** shows a relative standard deviation of 6.0% in the repeatability of the spiked recovery tests, confirming the method's robustness for quality control applications in cosmetic manufacturing [6]. For cosmetic formulations containing complex matrices, additional **cleanup steps** such as solid-phase extraction may be incorporated to minimize matrix interference and maintain instrument performance.

LC-ICP-MS Method for Trace Analysis

For **ultra-trace analysis** of **chlorobutanol**, a novel liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) method has been developed, offering an alternative approach with exceptional sensitivity. This method employs **iodo derivatization** to enhance detection capabilities, with linearity observed over the 0.5-50 ppm range ($\mu\text{g/g}$) and a correlation coefficient (R^2) of 0.9994. The method provides

a detection limit of 0.2 ppm and a quantitation limit of 0.5 ppm, making it suitable for monitoring trace levels of **chlorobutanol** in both raw materials and finished cosmetic products [5].

The validation parameters for the LC-ICP-MS method demonstrate **reliable performance** with accuracy ranging from 95.1% to 114.7% for concentrations of 1-50 ppm, and a relative standard deviation of 6.2% in the repeatability of spiked recovery tests. This method has been successfully applied to the analysis of multiple lots of active pharmaceutical ingredients, with all results below the threshold of 1 ppm, and can be readily adapted for quality control of cosmetic ingredients [5]. The **iodo derivatization step** significantly enhances the method's selectivity for **chlorobutanol** in complex cosmetic matrices, providing an orthogonal analytical technique to confirm results obtained by GC-MS.

Formulation Guidelines and Protocols

Compatibility and Stability Considerations

The **effective incorporation** of **chlorobutanol** into cosmetic formulations requires careful attention to compatibility with other ingredients and stability under various conditions. **Chlorobutanol** is **compatible with** a wide range of cosmetic ingredients, including surfactants, emulsifiers, and thickeners commonly used in creams and lotions. However, formulation scientists should conduct preliminary **compatibility screening** to identify any potential interactions with specific formulation components that might compromise preservative efficacy or product stability. **Chlorobutanol** undergoes hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products, which can potentially affect the pH and stability of the final formulation [4].

The **storage conditions** for **chlorobutanol**-containing cosmetics must be carefully controlled to maintain product integrity. Research has shown that temperature significantly impacts **chlorobutanol** stability, with hydrolysis effects more pronounced at elevated temperatures (40°C and above). Formulators should employ **protective packaging** that minimizes exposure to light and air, as these factors can accelerate degradation. Additionally, the pH of cosmetic formulations containing **chlorobutanol** should be monitored throughout the product's shelf life, as significant changes may indicate decomposition of the preservative. For optimal stability, cosmetic products preserved with **chlorobutanol** should be stored at **controlled room temperature**, avoiding extreme temperature fluctuations that could compromise preservative efficacy [4].

Preservation Efficacy Testing

Preservation efficacy testing is a critical component in the development of cosmetic products containing **chlorobutanol**. These tests evaluate the ability of the preservative system to withstand microbial challenge during normal consumer use. The **testing protocol** involves inoculating the cosmetic product with standardized cultures of bacteria (including *Pseudomonas aeruginosa* and *Staphylococcus aureus*), yeast (*Candida albicans*), and mold (*Aspergillus brasiliensis*), then enumerating viable microorganisms at specified time points (typically 7, 14, and 28 days). A satisfactory preservative system must demonstrate a **log reduction** in microbial counts that complies with relevant compendial requirements or internal quality standards.

The **preservative efficacy** of **chlorobutanol** can be influenced by various formulation factors, including water activity, pH, and the presence of other ingredients that may enhance or inhibit antimicrobial activity. Formulators should conduct preservation efficacy testing on the final formulation packaged in the intended market container to account for any potential interactions between the preservative and packaging materials. For products intended for international markets, it may be necessary to conduct **regional testing** to comply with specific jurisdictional requirements. Additionally, **compatibility testing** with **chlorobutanol** should be performed when any formulation changes are implemented, as even minor modifications can impact preservative efficacy [2].

Experimental Protocols

Oral Toxicity Assessment Protocol

The following protocol outlines a comprehensive approach for evaluating the oral toxicity of **chlorobutanol** in accordance with OECD guidelines, providing a standardized methodology for safety assessment:

- **Test System Preparation:** Acquire specific-pathogen-free Crl:CD Sprague Dawley rats (age 5 weeks) and acclimate for 7 days under controlled conditions: temperature $22 \pm 3^{\circ}\text{C}$, relative humidity $50 \pm 15\%$, with a 12-hour light-dark cycle. Randomly assign animals to control and treatment groups ensuring comparable body weight distributions [4].

- **Dose Formulation:** Prepare **chlorobutanol** test solutions by dissolving **chlorobutanol** powders (purity 95-100%) in corn oil to achieve the target dosing concentrations (e.g., 12.5, 25, 50, and 100 mg/kg body weight/day for repeated-dose studies). Confirm formulation stability under the study conditions and analyze for homogeneity and concentration verification [4].
- **Administration and Monitoring:** Administer the test substance once daily via gastric gavage at a volume of 10 mL/kg body weight for 28 consecutive days. Monitor animals daily for clinical signs of toxicity, including changes in eyes, skin, fur, behavior, and mortality. Record body weights and food consumption weekly throughout the study period [4].
- **Terminal Procedures and Analysis:** Following the 28-day administration period, collect blood samples for hematological and clinical biochemistry analysis. Euthanize animals via CO₂ inhalation and conduct comprehensive gross necropsy. Collect and weigh critical organs (liver, spleen, heart, kidney, adrenal gland, lung, brain, thymus, etc.) and preserve tissues in 10% neutral buffered formalin for histopathological examination [4].

This protocol generates comprehensive safety data including the No Adverse Effect Level, target organ identification, and dose-response relationships essential for cosmetic safety assessment.

Analytical Quality Control Protocol

A standardized protocol for the quantification of **chlorobutanol** in cosmetic formulations using GC-MS ensures accurate and reproducible results:

- **Standard Preparation:** Prepare stock solutions of **chlorobutanol** and the internal standard (3-chloro-1-butanol) in appropriate solvents. Create calibration standards spanning the concentration range of 0.08 to 40 ppm through serial dilution. Include system suitability standards to verify instrument performance before sample analysis [6].
- **Sample Extraction:** Accurately weigh approximately 1 g of cosmetic product into a suitable container. Add 10 mL of appropriate extraction solvent (e.g., methanol or methanol-water mixture) and mix vigorously for 2 minutes. Sonicate the mixture for 15 minutes followed by centrifugation at 4000 rpm for 10 minutes to separate the supernatant. For complex matrices, employ additional cleanup steps such as solid-phase extraction if necessary [6].

- **Instrumental Analysis:** Inject 1 μL of processed samples into the GC-MS system equipped with a appropriate capillary column (e.g., DB-5ms, 30 m \times 0.25 mm ID, 0.25 μm film thickness). Employ the following temperature program: initial temperature 40°C (hold 2 min), ramp to 300°C at 15°C/min, final hold for 5 min. Use helium as carrier gas at constant flow rate of 1.0 mL/min. Operate MS in selected ion monitoring mode for enhanced sensitivity [6].
- **Data Analysis and Validation:** Calculate **chlorobutanol** concentrations in test samples using the internal standard method based on the calibration curve. Apply acceptance criteria for analytical runs including calibration curve correlation coefficient ($R^2 \geq 0.995$), recovery of quality control samples (85-115%), and precision ($\text{RSD} \leq 10\%$) to ensure data reliability [6].

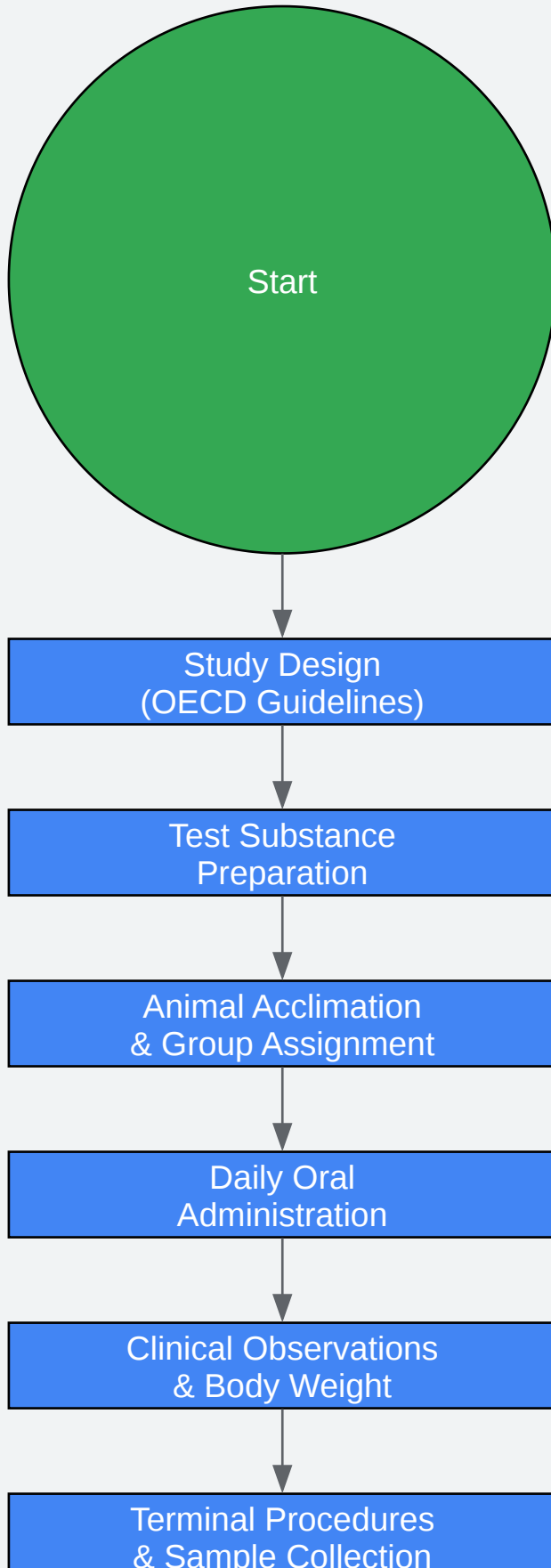
This protocol provides a validated approach for monitoring **chlorobutanol** content in cosmetic products throughout development, manufacturing, and stability studies.

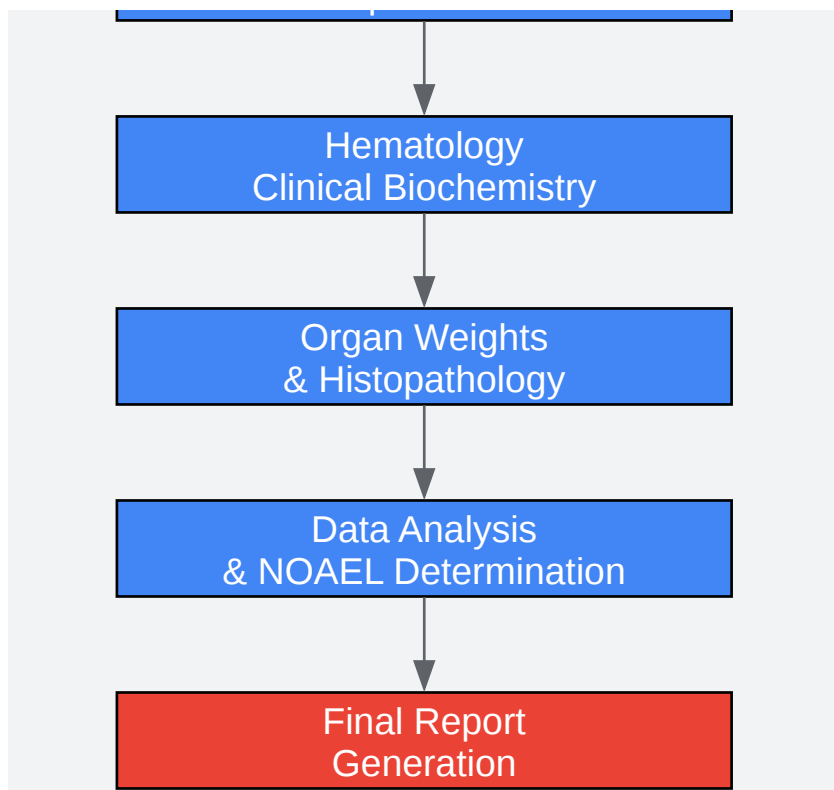
Experimental Workflow Visualization

Toxicity Assessment Workflow

The following diagram illustrates the complete workflow for conducting toxicity assessment of **chlorobutanol** in cosmetic products:

Toxicity Assessment Workflow for Chlorobutanol



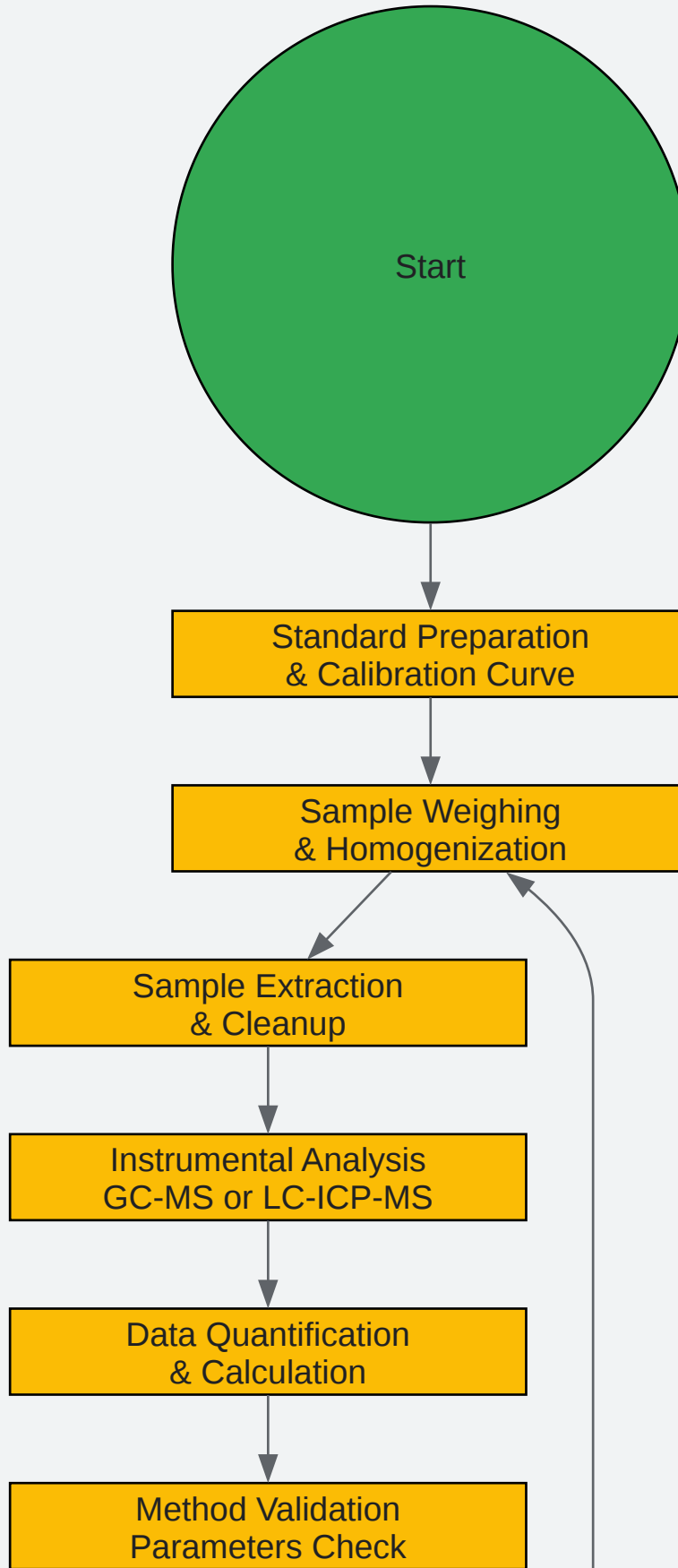


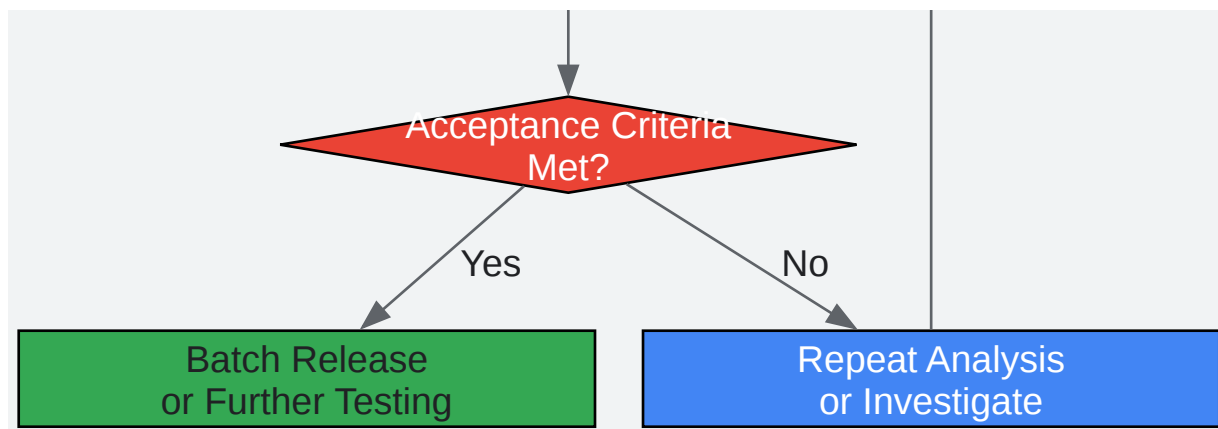
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Analytical Quality Control Workflow

The following diagram outlines the comprehensive workflow for analytical quality control of **chlorobutanol** in cosmetic products:

Analytical Quality Control Workflow for Chlorobutanol





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Conclusion and Future Perspectives

Chlorobutanol remains a **valuable preservative** in cosmetic formulations, particularly in creams and lotions where effective antimicrobial protection is essential for product safety and shelf life. The comprehensive safety assessment data, including the determination of No Adverse Effect Levels and identification of target organs, provides formulators with critical information for developing **safe and effective** products. The well-established analytical methods, particularly the sensitive GC-MS and LC-ICP-MS protocols, enable precise quantification and quality control throughout product development and manufacturing.

The **future outlook** for **chlorobutanol** in cosmetic products will likely be influenced by evolving regulatory landscapes and consumer preferences for preservative systems. While **chlorobutanol** continues to offer effective preservation with a well-characterized safety profile, the **cosmetic industry** is increasingly exploring multifunctional ingredients that provide preservation alongside additional benefits. Formulators should remain attentive to emerging research on **chlorobutanol** and consider developing **alternative preservation strategies** to ensure formulation flexibility in response to changing market demands and regulatory requirements.

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